
Guanosine-8-d-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine-8-d-2 is a derivative of guanosine, a purine nucleoside that plays a crucial role in various biological processes. Guanosine is known for its neuroprotective properties and is involved in reducing neuroinflammation, oxidative stress, and excitotoxicity. It exerts trophic effects in neuronal and glial cells and is released in the brain under both physiological and pathological conditions .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of guanosine-8-d-2 can be achieved through various synthetic routes. One common method involves the use of aqueous strategies that avoid the use of protecting groups and chromatography. This method allows for the preparation of 5′-substituted guanosine derivatives . Another approach involves combinatorial metabolic engineering in Escherichia coli, where the purine synthesis pathway is overexpressed, and genes involved in guanosine catabolism are deleted to increase guanosine accumulation .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. This method is preferred due to its cost-effectiveness and ability to produce high yields. The guanosine-producing strains are optimized through metabolic engineering to enhance guanosine synthesis and accumulation .
化学反応の分析
Types of Reactions: Guanosine-8-d-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 8-oxo-7,8-dihydro-2′-deoxyguanosine, a common oxidative DNA damage . Additionally, guanosine can be substituted at the C8 position by free radical species generated photochemically from simple alcohols, amines, and ethers .
Common Reagents and Conditions: Common reagents used in these reactions include chloroacetyl chloride, 2-bromopropionyl bromide, and epichlorohydrin. These reagents are used to graft guanosine onto various polymers, enhancing its biological activities .
Major Products: The major products formed from these reactions include various guanosine derivatives, such as 8-oxo-7,8-dihydro-2′-deoxyguanosine and guanosine-polymer conjugates. These products have significant biological and industrial applications .
科学的研究の応用
Guanosine-8-d-2 has extensive applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other nucleoside products. In biology, it plays a role in nucleic acid synthesis and possesses antioxidant, neurotrophic, and neuroprotective effects . In medicine, this compound is used in the treatment of viral infections and tumors. It is also used as a raw material for food additives and pharmaceutical products .
作用機序
The mechanism of action of guanosine-8-d-2 involves its interaction with various molecular targets and pathways. In the central nervous system, guanosine acts as a neuromodulator, mediating cellular processes such as cell growth, differentiation, and survival. It exerts protective effects in models of neurotoxicity and neurological disorders by modulating glutamate uptake, decreasing the production of reactive oxygen species, improving mitochondrial function, and presenting anti-inflammatory properties . Guanosine also promotes neural stem cell proliferation and neuronal differentiation .
類似化合物との比較
Guanosine-8-d-2 is unique compared to other similar compounds due to its specific neuroprotective properties and its ability to reduce neuroinflammation, oxidative stress, and excitotoxicity. Similar compounds include other purine nucleosides such as adenosine, inosine, and guanine. While these compounds also play roles in nucleic acid synthesis and cellular signaling, this compound stands out for its extensive neuroprotective and regenerative effects .
特性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC名 |
2-amino-8-deuterio-9-[(2R,3R,4S,5R)-4-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i2D,5D |
InChIキー |
NYHBQMYGNKIUIF-VXBMHFSWSA-N |
異性体SMILES |
[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@]([C@H](O3)CO)([2H])O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


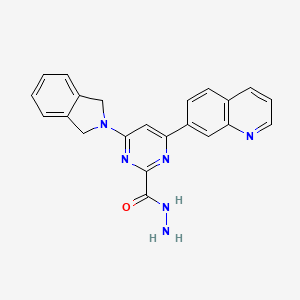
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
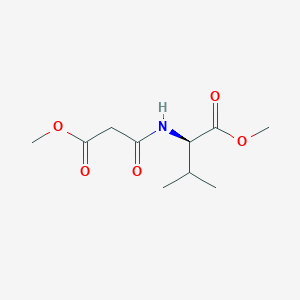
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
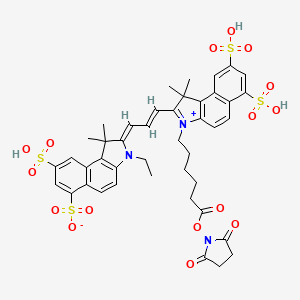

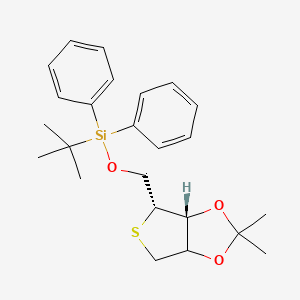

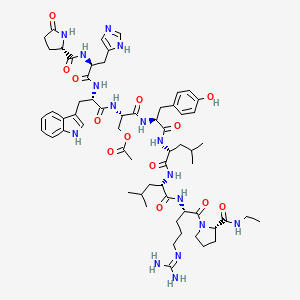

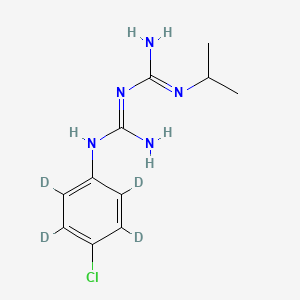
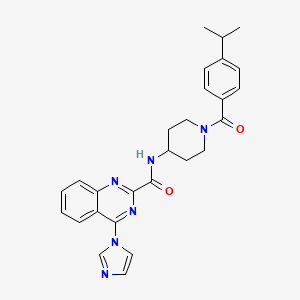
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)

